2,5-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O5S3/c15-10-5-9(12(16)25-10)13(20)18-14-17-6-11(26-14)27(23,24)8-3-1-7(2-4-8)19(21)22/h1-6H,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVMQYQWVAKTNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, dichloro substitutions, and a thiazole moiety linked to a nitrophenyl sulfonyl group. The presence of these functional groups is believed to contribute to its biological properties.
Chemical Formula: C16H10Cl2N3O5S2
CAS Number: 438034-73-2
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in inflammatory pathways. This inhibition is crucial for its potential anti-inflammatory properties.
- Receptor Interaction : It can modulate cellular receptors, impacting signal transduction pathways essential for cell growth and survival.
- DNA Intercalation : The aromatic nature of the compound allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, thiazole derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A-431 (skin cancer) | 1.98 ± 1.22 |
| Compound B | Jurkat (leukemia) | 1.61 ± 1.92 |
The presence of electron-withdrawing groups like nitro on the phenyl ring enhances the cytotoxicity of these compounds, suggesting that this compound may also exhibit similar anticancer effects.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it could possess significant antibacterial activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.30 μg/mL |
These results indicate that the compound could be effective in treating infections caused by resistant strains.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity:
- Thiazole Ring : Essential for cytotoxic activity; modifications can lead to increased potency.
- Nitrophenyl Group : Enhances electron affinity, contributing to enzyme inhibition.
- Dichloro Substituents : These groups are critical for maintaining the structural integrity and enhancing interaction with biological targets.
Case Studies
Several studies have explored related compounds with similar structures:
- Study on Thiazole Derivatives : A series of thiazole compounds were synthesized and tested for their anticancer properties against human glioblastoma cells, demonstrating significant cytotoxicity linked to structural modifications.
- Antimicrobial Evaluation : Research on related sulfonamide derivatives revealed potent antibacterial activity against Gram-positive bacteria, suggesting that similar mechanisms may apply to our compound.
Scientific Research Applications
Molecular Formula
The molecular formula of 2,5-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)thiophene-3-carboxamide is .
Structural Components
- Thiophene Ring : Contributes to the compound's electronic properties.
- Thiazole Moiety : Known for its biological activity and ability to interact with various targets.
- Nitrophenyl Sulfonyl Group : Enhances reactivity and potential for biological interactions.
Medicinal Chemistry
The compound is studied for its potential as an anticancer agent . The thiazole and nitrophenyl groups are known to exhibit significant biological activity. Research indicates that derivatives of thiazole compounds often show promising anticancer properties due to their ability to induce apoptosis in cancer cells.
Case Study: Anticancer Activity
In a study involving synthesized thiazole derivatives, compounds demonstrated strong selectivity against human lung adenocarcinoma cells (A549) with IC50 values indicating effective cytotoxicity . The presence of the thiazole ring was crucial for the anticancer activity observed.
Enzyme Inhibition
The compound may function as an enzyme inhibitor , particularly targeting enzymes involved in inflammatory pathways. The sulfonamide functional group is known for its interaction with various biological targets.
Chemical Biology
This compound serves as a probe in chemical biology studies to investigate protein-ligand interactions and cellular pathways. Its structural components allow it to modulate various signaling pathways within cells.
Comparative Analysis of Related Compounds
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 2 and 5 of the thiophene ring are susceptible to nucleophilic substitution. Key reactions include:
Reduction of Nitro Group
The 4-nitrophenylsulfonyl group undergoes reduction under catalytic hydrogenation or chemical reducing agents:
Hydrolysis and Condensation Reactions
The carboxamide and sulfonyl groups participate in hydrolysis and condensation:
Electrophilic Aromatic Substitution
Cycloaddition and Heterocycle Formation
The thiazole and thiophene moieties participate in cycloaddition reactions:
Biological Activity and Reactivity
While not a direct chemical reaction, the compound’s bioactivity informs its reactivity:
-
Apoptosis induction : The thiazole-carboxamide scaffold intercalates DNA, while the sulfonyl group enhances cell permeability .
-
Enzyme inhibition : Acts as a carbonic anhydrase inhibitor due to sulfonamide-like coordination .
Key Structural Insights from Crystallography (Analogues)
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from and
The provided evidence highlights structurally related compounds, enabling comparisons based on substituents, functional groups, and spectral properties:
| Compound | Key Features | Spectral Data | Synthesis Method |
|---|---|---|---|
| Target Compound | Thiophene-3-carboxamide, dichloro, thiazol-2-yl, 4-nitrophenylsulfonyl | Not explicitly provided | Likely involves sulfonation and coupling (inferred) |
| 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (9f) | Thiazol-2-yl with chlorophenyl, hydrazide linker, dimethylphenyl substituent | IR: C=O (1663–1682 cm⁻¹), NH (3150–3319 cm⁻¹); 1H/13C NMR confirmed | Hydrazide formation via ester-hydrazine reaction |
| 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] | Triazole-thione, sulfonylphenyl, difluorophenyl | IR: C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹); absence of C=O (~1663 cm⁻¹) | Cyclization of hydrazinecarbothioamides in basic media |
Key Differences:
Core Heterocycles: The target compound uses a thiophene-carboxamide scaffold, whereas analogues in and employ thiazole-hydrazides or triazole-thiones.
Substituent Effects : The target’s 4-nitrophenylsulfonyl group is more electron-withdrawing than the 4-chlorophenyl (9f) or difluorophenyl ([7–9]) substituents, which may enhance stability or alter solubility .
Spectral Signatures : The absence of C=O stretches in triazole-thiones ([7–9]) contrasts with the target’s carboxamide C=O, which would exhibit IR absorption near 1680 cm⁻¹ (inferred from hydrazide data in ).
Computational and Crystallographic Insights
While direct data on the target compound are lacking, methodologies from the evidence provide frameworks for analysis:
- SHELX Programs : Used for small-molecule refinement (e.g., confirming sulfonyl group geometry in analogues) .
Q & A
Basic: What are the recommended synthetic routes for 2,5-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)thiophene-3-carboxamide, and how is structural confirmation achieved?
Answer:
The synthesis typically involves multi-step organic reactions:
Thiazole ring formation : Reacting 4-nitrophenylsulfonyl chloride with a thiourea precursor to form the thiazole core.
Thiophene coupling : Introducing the 2,5-dichlorothiophene-3-carboxamide moiety via nucleophilic substitution or coupling reactions.
Sulfonylation : Attaching the 4-nitrophenylsulfonyl group under basic conditions.
Structural confirmation employs spectroscopic methods:
- NMR (¹H/¹³C) to verify substituent positions and connectivity .
- IR spectroscopy to confirm functional groups (e.g., sulfonyl, carboxamide) .
- Mass spectrometry for molecular weight validation .
Basic: What methodologies are used for initial biological activity screening of this compound?
Answer:
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi (e.g., E. coli, S. aureus, C. albicans) to determine MIC (Minimum Inhibitory Concentration) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Enzyme inhibition studies : Fluorescence-based assays targeting kinases or proteases to identify preliminary targets .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
- Substituent variation : Systematically modify the thiophene (e.g., replace Cl with F/CF₃) and sulfonyl groups to assess electronic effects .
- Heterocycle replacement : Swap the thiazole with oxadiazole or triazole rings to evaluate ring size/heteroatom impact .
- Bioisosteric replacements : Replace the 4-nitrophenyl group with isosteres (e.g., pyridyl) to improve solubility .
- Testing protocols : Use orthogonal assays (e.g., SPR for binding affinity, cellular assays for efficacy) to correlate structural changes with activity .
Advanced: What experimental strategies can elucidate the mechanism of action for this compound’s antimicrobial effects?
Answer:
- Target identification : Use pull-down assays with biotinylated analogs and mass spectrometry to identify interacting proteins .
- Metabolic profiling : Compare bacterial metabolite levels (via LC-MS) before/after treatment to pinpoint disrupted pathways .
- Genetic knockdown : Apply CRISPR/Cas9 to silence candidate targets (e.g., bacterial dihydrofolate reductase) and assess resistance .
Advanced: How should researchers address contradictions in reported bioactivity data across studies?
Answer:
- Replicate conditions : Standardize assay parameters (e.g., pH, serum concentration) to minimize variability .
- Orthogonal validation : Confirm activity using unrelated methods (e.g., enzymatic vs. cellular assays) .
- Structural analysis : Use X-ray crystallography (via SHELX ) or docking studies to verify compound integrity and binding modes .
Advanced: What crystallographic approaches are suitable for resolving this compound’s 3D structure?
Answer:
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion and solve structures using SHELXL .
- Electron density maps : Analyze hydrogen bonding (e.g., sulfonyl-carboxamide interactions) to explain stability/activity .
- Twinned data refinement : Apply SHELXL’s twin refinement tools for challenging crystals .
Advanced: How can high-throughput screening (HTS) be implemented to discover derivatives with enhanced potency?
Answer:
- Library design : Generate a 96/384-well plate library with substituent variations (e.g., halogen, alkyl groups) .
- Automated assays : Use fluorescence polarization for rapid kinase inhibition profiling .
- Data analysis : Apply machine learning (e.g., Random Forest) to predict active derivatives from HTS data .
Advanced: What strategies assess this compound’s stability under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
- Metabolic stability : Use liver microsomes to evaluate CYP450-mediated metabolism .
- Thermal analysis : Perform DSC/TGA to determine melting points and decomposition thresholds .
Advanced: How can computational modeling predict this compound’s molecular targets?
Answer:
- Docking simulations : Use AutoDock Vina to screen against kinase or protease libraries .
- Pharmacophore mapping : Align structural features (e.g., sulfonyl, thiazole) with known inhibitors .
- MD simulations : Run 100-ns trajectories to assess binding stability with candidate targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
